molecular formula C11H16N6 B2815409 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine CAS No. 2108442-26-6

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine

Número de catálogo B2815409
Número CAS: 2108442-26-6
Peso molecular: 232.291
Clave InChI: KORCGXXBYQTHBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a white crystalline powder that was first synthesized in the early 1980s by Hoffmann-La Roche. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).

Mecanismo De Acción

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic AMP. By inhibiting PDE4, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 increases the intracellular levels of cyclic AMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways regulate a variety of cellular processes, including inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of airway smooth muscle contraction
- Reduction of airway inflammation
- Inhibition of cytokine and chemokine production
- Stimulation of mucociliary clearance
- Reduction of intestinal inflammation
- Improvement of intestinal barrier function

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its well-established pharmacological profile. However, it also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at high concentrations.

Direcciones Futuras

There are several potential future directions for research on 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724, including:
- Investigation of its potential therapeutic applications in other diseases, such as pulmonary fibrosis and chronic rhinosinusitis
- Development of more potent and selective PDE4 inhibitors based on the structure of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724
- Investigation of the potential for combination therapy with other drugs, such as corticosteroids or bronchodilators
- Development of more effective formulations for delivery to the lungs or intestines
- Investigation of the potential for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 to modulate the gut microbiome and its effects on intestinal inflammation.

Métodos De Síntesis

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 involves a multi-step process that starts with the reaction of 2,6-dichloropurine with 4-methyl-1,4-diazepan-1-amine to yield the intermediate 6-chloro-9-(4-methyl-1,4-diazepan-1-yl)-purine. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with hydrogen gas over palladium on carbon to give 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 in high yield and purity.

Aplicaciones Científicas De Investigación

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the degradation of cyclic AMP, a key intracellular signaling molecule that regulates bronchodilation and inflammation. By doing so, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 can reduce airway hyperresponsiveness and inflammation, leading to improved lung function and symptom control. In IBD, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of intestinal inflammation.

Propiedades

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCGXXBYQTHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.